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Compound of Interest

Compound Name: Roxindole

Cat. No.: B1679591 Get Quote

An In-depth Technical Guide to the History and Initial Development of Roxindole (EMD-49980)

Introduction and Developmental History
Roxindole, with the developmental code name EMD-49980, is a psychoactive compound of

the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the

late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine

D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only

modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that

Roxindole produced significant and rapid antidepressant and anxiolytic effects.[3]

This pivotal finding led to a strategic shift in its clinical development, with subsequent research

focusing on its potential as a treatment for major depression.[3][5] Further investigations also

explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3]

Despite these efforts and promising early results in depression, Roxindole has never been

commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later

described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-

butyrolactone with 5-methoxyindole.[6]

Pharmacological Profile
Roxindole possesses a complex multi-target pharmacology, acting as a potent agonist at

dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the
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serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and

antidepressants.

Receptor Binding Affinity
Roxindole demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well

as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for

the 5-HT1B receptor.[8]

Receptor Subtype
(human,
recombinant)

pKi Ki (nM) Reference

Dopamine D2 (short

isoform)
8.55 2.82 [1][8]

Dopamine D3 8.93 1.17 [1][8]

Dopamine D4 (4-

repeat isoform)
8.23 5.89 [1][8]

Serotonin 5-HT1A 9.42 0.380 [1][8]

Serotonin 5-HT1B 6.00 - [8]

Serotonin 5-HT1D 7.05 - [8]

Functional Activity
Functionally, Roxindole acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a

notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake

inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating

D3 receptors compared to D2 or D4 receptors.[8]
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Receptor/Tr
ansporter
(human)

Assay Activity pEC50

Emax (%
vs.
Dopamine/5
-HT)

Reference

Dopamine D2
[35S]GTPγS

Binding

Weak Partial

Agonist
7.88 10.5% [8]

Dopamine D3
[35S]GTPγS

Binding

Partial

Agonist
9.23 30.0% [8]

Dopamine D4
[35S]GTPγS

Binding

Partial

Agonist
7.69 35.1% [8]

Serotonin 5-

HT1A

[35S]GTPγS

Binding

Partial

Agonist
- 59.6% [8]

Serotonin

Transporter

(SERT)

Reuptake

Assay
Inhibitor -

IC50 = 1.4

nM
[1]

Key Preclinical Studies & Methodologies
A series of preclinical behavioral and biochemical studies in rodents established Roxindole's

unique pharmacological profile, indicating a departure from classical antipsychotics.

Dopaminergic Activity Models
Studies confirmed Roxindole's efficacy in models sensitive to dopamine antagonism but also

highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics.

[9]
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Experimental
Model

Species Effect ED50 (s.c.) Reference

Apomorphine-

induced Climbing
Mice Inhibition 1.4 mg/kg [2][4]

Apomorphine-

induced

Stereotypy

Rats Inhibition 0.65 mg/kg [2][4]

Conditioned

Avoidance

Response

Rats Inhibition 1.5 mg/kg [2][4]

Haloperidol-

induced

Catalepsy

Rats Antagonism - [9]

Experimental Protocols
Receptor Binding Assays (Generic Protocol):

Source: Membranes from CHO cells stably expressing recombinant human receptor

subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]

Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for

5-HT1A) were used at concentrations near their Kd values.

Incubation: Membranes were incubated with the radioligand and various concentrations of

Roxindole in an appropriate buffer.

Separation: Bound and free radioligand were separated via rapid filtration through glass

fiber filters.

Detection: Radioactivity trapped on the filters was quantified using liquid scintillation

counting.

Analysis: IC50 values were determined from competition curves and converted to Ki

values using the Cheng-Prusoff equation.[8]
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[35S]GTPγS Functional Binding Assay:

Principle: This assay measures G-protein activation following receptor agonism.

Procedure: Cell membranes expressing the receptor of interest were incubated with GDP,

varying concentrations of Roxindole, and [35S]GTPγS.[8]

Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα

subunit. The amount of bound [35S]GTPγS was measured by scintillation counting after

filtration.[8]

Analysis: Data were analyzed to determine Emax (maximal effect relative to a full agonist

like dopamine or serotonin) and EC50 (concentration for 50% of maximal effect) values.[8]

Apomorphine-Induced Climbing in Mice:

Animals: Male Albino Swiss mice were used.[9]

Procedure: Mice were pre-treated with Roxindole (subcutaneous injection). After a set

time, they were challenged with apomorphine, a dopamine agonist that induces climbing

behavior.

Scoring: The climbing behavior was observed and scored by a trained observer blind to

the treatment conditions.

Endpoint: The ED50, the dose of Roxindole required to inhibit the climbing response by

50%, was calculated.[2][4]

Initial Clinical Development
Roxindole's clinical journey was marked by a significant redirection based on emergent

findings.

Schizophrenia Trials
Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was

well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms

of the disorder.[3][7]
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Experimental Protocol (Open-Label Study):

Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]

Treatment: Patients were treated with Roxindole for a fixed duration, typically 28 days.[5]

[7]

Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]

Assessments: Psychopathological status was evaluated at baseline and at regular

intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS).

Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]

Outcome: The primary outcome was the change in psychiatric rating scale scores from

baseline to the end of treatment.

Repurposing for Major Depression
The antidepressant effects observed in schizophrenia trials prompted new studies focused on

major depression. An open clinical trial involving 12 inpatients with major depression (DSM-III-

R criteria) was conducted.[5]

Results: After 4 weeks of treatment with 15 mg/day of Roxindole, 8 out of 12 patients

showed a significant response, defined as at least a 50% reduction in their Hamilton

Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with

several responders improving within the first week of treatment.[5]

Visualizations
Roxindole's Primary Signaling Interactions
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Caption: Primary molecular targets and mechanisms of action for Roxindole.

Initial Development and Repurposing Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1679591?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Roxindole (EMD-49980) Development Timeline

Discovery & Synthesis
(Merck KGaA)

Preclinical Profiling
(DA Autoreceptor Agonist,

5-HT Activity)

Phase I/II Trials for
Schizophrenia

Result:
Modest Antipsychotic Efficacy

Unexpected Finding:
Potent Antidepressant &

Anxiolytic Effects

Observation

Repurposing:
Open-Label Trials for

Major Depression

Strategic Shift

Result:
Rapid & Potent

Antidepressant Action

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1679591?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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